molecular formula C13H10F3NO3 B7893392 5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid

Cat. No.: B7893392
M. Wt: 285.22 g/mol
InChI Key: WKQARLICWGYAAU-UHFFFAOYSA-N
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Description

5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl trifluoroacetate with hydrazine and amidines in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature. This three-component condensation reaction yields the corresponding 3-trifluoromethyl-5-substituted 1,2,4-triazoles in good to excellent yields.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, 5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In the industry, this compound is used in the development of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties, such as increased resistance to degradation and improved efficacy.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-Ethyl-3-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylic acid: is similar to other trifluoromethyl-containing compounds, such as this compound derivatives and other isoxazole derivatives.

Uniqueness: What sets this compound apart is its specific combination of the trifluoromethyl group and the isoxazole ring, which provides unique chemical and biological properties. This combination enhances its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethyl-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-9-10(12(18)19)11(17-20-9)7-5-3-4-6-8(7)13(14,15)16/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQARLICWGYAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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